Boc-1-methyl-DL-tryptophan

Overview

Description

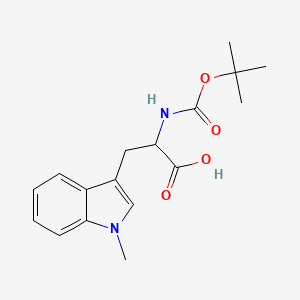

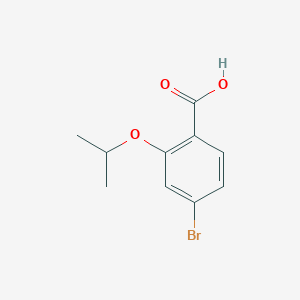

Boc-1-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound has applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Boc-1-methyl-DL-tryptophan, also known as 1-methyl-DL-tryptophan, is primarily targeted towards the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is an intracellular enzyme that initiates the first and rate-limiting step of tryptophan degradation along the kynurenine pathway . This enzyme plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in the context of inflammation .

Mode of Action

1-methyl-DL-tryptophan acts as an IDO inhibitor . It binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . This inhibition of IDO activity leads to a shift in tryptophan metabolism, driving it towards the kynurenic acid branch .

Biochemical Pathways

The primary biochemical pathway affected by 1-methyl-DL-tryptophan is the kynurenine pathway . By inhibiting IDO, 1-methyl-DL-tryptophan prevents the conversion of tryptophan to kynurenine, a key step in the kynurenine pathway . This leads to an increase in tryptophan and its metabolite, kynurenic acid, while reducing the intermediate metabolite kynurenine .

Pharmacokinetics

1-methyl-DL-tryptophan is known for its good pharmacokinetic properties such as good intestinal absorption, low clearance, and low binding to plasmatic proteins . When oral doses of 1-methyl-DL-tryptophan exceed certain levels, the maximum concentration and area under the curve values decrease, resulting in a corresponding decrease in oral bioavailability .

Result of Action

The inhibition of IDO by 1-methyl-DL-tryptophan leads to an increase in plasma levels of the tryptophan metabolite, kynurenic acid . Kynurenic acid has been shown to mediate various immunomodulatory effects, particularly under inflammatory conditions . Therefore, the shift towards the kynurenic acid branch of the kynurenine pathway may be one potential mode of action by 1-methyl-DL-tryptophan .

Action Environment

The action of 1-methyl-DL-tryptophan can be influenced by various environmental factors. For instance, the compound’s absorption and bioavailability can be affected by the presence of food in the gastrointestinal tract . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature . .

Biochemical Analysis

Biochemical Properties

Boc-1-methyl-DL-tryptophan plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme indoleamine 2,3-dioxygenase, which it inhibits. This inhibition leads to a decrease in the catabolism of tryptophan along the kynurenine pathway. Additionally, this compound interacts with proteins involved in immune responses, such as T lymphocytes, by modulating their activity and proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it has been shown to reduce the expression of indoleamine 2,3-dioxygenase, thereby enhancing the cytotoxic activity of T lymphocytes . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of tryptophan and its metabolites . In immune cells, this compound can restore mTOR signaling, which is crucial for cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with indoleamine 2,3-dioxygenase, leading to enzyme inhibition. This inhibition prevents the conversion of tryptophan to kynurenine, thereby increasing the availability of tryptophan for other metabolic processes . Additionally, this compound can modulate gene expression by affecting the transcription of genes involved in immune responses and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in immune cells, where it can modulate immune responses over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit indoleamine 2,3-dioxygenase and modulate immune responses without causing significant toxicity . At high doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism. By inhibiting indoleamine 2,3-dioxygenase, it prevents the conversion of tryptophan to kynurenine, thereby affecting the levels of downstream metabolites . This inhibition can lead to changes in metabolic flux and alter the concentrations of various metabolites involved in immune regulation and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target enzymes and proteins. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular localization of this compound can significantly impact its activity and function, particularly in modulating immune responses and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-1-methyl-DL-tryptophan typically involves the protection of the amino group of 1-methyl-DL-tryptophan with a Boc group. This can be achieved through the reaction of 1-methyl-DL-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-1-methyl-DL-tryptophan undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Halogens (e.g., bromine, chlorine) for halogenation; nitric acid for nitration.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Deprotected Tryptophan: Removal of the Boc group yields 1-methyl-DL-tryptophan.

Halogenated Derivatives: Electrophilic substitution with halogens produces halogenated tryptophan derivatives.

Oxidized and Reduced Products: Oxidation and reduction reactions yield various oxidized or reduced forms of the compound.

Scientific Research Applications

Boc-1-methyl-DL-tryptophan has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in tryptophan metabolism and its effects on cellular processes.

Medicine: Investigated for its potential as an immunomodulatory agent and its effects on cancer cells.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-DL-tryptophan: The parent compound without the Boc protecting group.

N-Boc-1-methyl-D-tryptophan: The enantiomerically pure form of Boc-1-methyl-DL-tryptophan.

Indole Derivatives: Other compounds containing the indole ring, such as indole-3-acetic acid and indole-3-carbinol.

Uniqueness

This compound is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name |

3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPBREBKPBFZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine](/img/structure/B3076023.png)

![[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3076064.png)

![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3076091.png)

![2-Ethoxy-6-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3076109.png)